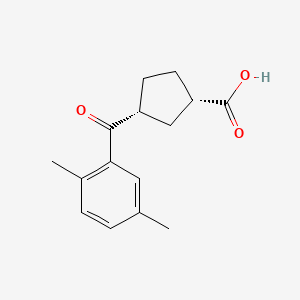
cis-3-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-3-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound that is not chirally pure and contains a mixture of enantiomers . It has a CAS Number of 735269-77-9 and a molecular weight of 260.33 . The IUPAC name for this compound is (1R,3S)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C16H20O3 . The Inchi Code for this compound is 1S/C16H20O3/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(10-13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14+/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (260.33), its linear formula (C16H20O3), and its IUPAC name ((1R,3S)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid) . Additional properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : cis-3-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is used in the synthesis of various compounds. For instance, it was utilized in the preparation of cyclohexane derivatives, highlighting the compound's role in organic synthesis and the study of mass spectra of these derivatives (Bekkum et al., 2010).
Compound Formation and Isomerization : This chemical is involved in reactions leading to the formation of complex structures, such as isoindolo[2,1-a]benzimidazol-10-one, indicating its utility in creating isomeric compounds (Sillanpää et al., 1995).
Analytical Chemistry Applications : It has been used in the development of methods for determining pyrethroid metabolites in human urine, demonstrating its role in analytical chemistry for biomonitoring and environmental studies (Arrebola et al., 1999).
Preparation of Enantiomers : The compound is also involved in the preparation of enantiomers, like dihydropyrimidin-4-one enantiomers, showcasing its importance in the study of chirality in chemical compounds (Szakonyi et al., 1998).
Steric Structure Analysis : It's utilized in the analysis of steric structures of partially saturated compounds, contributing to the understanding of molecular geometry and conformation in chemistry (Sohár et al., 1995).
Photolysis Studies : The chemical has been used in the study of photolysis of carbonyl azides, indicating its application in photochemistry research (Brown, 1964).
Propiedades
IUPAC Name |
(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(10-13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROKSHXOLAKGKE-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324253.png)
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324259.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324265.png)
![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324271.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324278.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324282.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324286.png)





